![molecular formula C15H26ClNO2 B1382365 Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride CAS No. 1803572-05-5](/img/structure/B1382365.png)
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride
Overview
Description
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride, also known as adamantane-2-amino-3-propanoic acid ethyl ester hydrochloride, is a synthetic organic compound with a molecular weight of 284.8 g/mol. It is a white, crystalline solid that is soluble in water and alcohol. Adamantane-2-amino-3-propanoic acid ethyl ester hydrochloride has a variety of applications in both scientific research and laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride is involved in the synthesis of novel adamantane-containing β-amino acids, which are significant in medicinal chemistry. These compounds were prepared with good overall yield, indicating their potential in chemical synthesis processes (Petrović Peroković et al., 2012).
Chemical Reactions and Derivatives
- This compound is used in reactions to form various derivatives like ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates. These reactions demonstrate the versatility of ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride in creating a range of chemically diverse compounds (Burmistrov et al., 2017).
Structural Analysis
- Studies involving crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis have been conducted on derivatives of this compound. These analyses provide insights into the non-covalent interactions within the molecular structure, contributing to a deeper understanding of its chemical properties (El-Emam et al., 2020).
Potential Therapeutic Applications
- Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride derivatives have been explored for potential anti-inflammatory properties. Spectroscopic and computational studies on these compounds help predict their mechanism of biological activity, indicating their relevance in pharmaceutical research (Al-Tamimi et al., 2014).
Antibacterial Properties
- Some derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This highlights the compound's potential utility in developing new antibacterial agents (Krylov et al., 2016).
Binding and Inhibition Analysis
- The compound's derivatives have been used in studies to understand the binding mode of inhibitors in heme oxygenases. This research is crucial in designing more effective inhibitors for therapeutic applications (Rahman et al., 2008).
Mechanism of Action
Target of Action
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride is a derivative of adamantane, a class of compounds known for their wide range of biological activities Similar adamantane derivatives have been found to target enzymes involved in the arachidonic acid cascade, such as soluble epoxide hydrolase (seh) .
Mode of Action
For instance, some adamantane derivatives have been found to inhibit the activity of sEH, an enzyme that converts fatty acid epoxides into vicinal diols .
Biochemical Pathways
Similar adamantane derivatives have been found to affect the arachidonic acid cascade by inhibiting the activity of seh . This inhibition could potentially lead to an accumulation of fatty acid epoxides and a decrease in vicinal diols, affecting various downstream effects.
Pharmacokinetics
It’s known that the introduction of a methylene or ethylene spacer between the adamantane and urea (thiourea) fragments significantly enhances the inhibitory activity of the resulting compounds against seh, as well as improves their solubility in water .
Result of Action
Similar adamantane derivatives have been found to have marked antiarrhythmic (antifibrillatory) activity in models of calcium chloride and aconitin arrhythmia .
Action Environment
It’s known that the chemical structures of adamantane derivatives can influence their pharmacological activities .
properties
IUPAC Name |
ethyl 2-(2-adamantyl)-3-aminopropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-2-18-15(17)13(8-16)14-11-4-9-3-10(6-11)7-12(14)5-9;/h9-14H,2-8,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCZBLPWNSYWNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)C1C2CC3CC(C2)CC1C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(adamantan-2-yl)-3-aminopropanoate hydrochloride | |
CAS RN |
1803572-05-5 | |
Record name | Tricyclo[3.3.1.13,7]decane-2-acetic acid, α-(aminomethyl)-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803572-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.